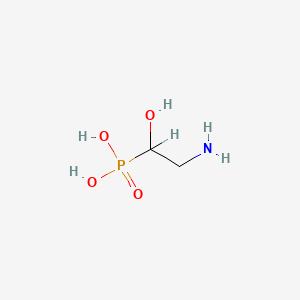

(2-Amino-1-hydroxyethyl)phosphonic acid

Descripción general

Descripción

(2-Amino-1-hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a carbon-phosphorus (C-P) bond. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields .

Mecanismo De Acción

Target of Action

(2-Amino-1-hydroxyethyl)phosphonic acid is a useful organic compound for research related to life sciences . .

Mode of Action

Phosphonates, a class of compounds to which this compound belongs, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .

Biochemical Pathways

Phosphonates, including this compound, are involved in various biochemical pathways. They are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .

Result of Action

Phosphonates, in general, are known to inhibit metabolic enzymes, which can lead to specific biological activities .

Análisis Bioquímico

Biochemical Properties

(2-Amino-1-hydroxyethyl)phosphonic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phosphonates. It is a metabolite of 2-aminoethylphosphonate, a naturally occurring molecule found in some bacteria. Enzymes such as 2-aminoethylphosphonate,2-oxoglutarate aminotransferase can convert 2-aminoethylphosphonate to this compound. Additionally, diiron oxygenase PhnZ catalyzes the catabolism of organophosphonate to glycine and inorganic phosphate . These interactions highlight the compound’s involvement in phosphonate metabolism and its potential as a biomarker for certain biological processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the catabolism of organophosphonates suggests that it may impact the availability of phosphate and glycine, which are essential for numerous cellular functions

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For instance, the enzyme PhnZ mediates the oxidative cleavage of the carbon-phosphorus bond in this compound, resulting in the production of glycine and inorganic phosphate . This reaction highlights the compound’s role in phosphonate metabolism and its potential impact on cellular phosphate levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that stock solutions of the compound can be stored below -20°C for several months, maintaining their stability

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on phosphonate metabolism, while higher doses could potentially lead to toxic or adverse effects. For example, a dosage of 10 mg/kg in animal models has been used to study the compound’s impact on cellular processes

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphonate metabolism. It is a product of the enzymatic conversion of 2-aminoethylphosphonate by 2-aminoethylphosphonate,2-oxoglutarate aminotransferase. Additionally, the compound is catabolized by diiron oxygenase PhnZ to produce glycine and inorganic phosphate . These pathways highlight the compound’s role in the metabolism of organophosphonates and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s zwitterionic nature at physiological pH suggests that it may interact with various cellular transport mechanisms

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s zwitterionic nature and potential post-translational modifications may direct it to specific cellular compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid typically involves the reaction of epoxides with (aminomethyl)phosphonates under solvent-free conditions and without the use of catalysts . This method yields the desired product efficiently and is considered environmentally friendly due to the absence of solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of readily available starting materials, are likely to be employed to ensure sustainable and cost-effective production .

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield different phosphonate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are generally carried out under mild conditions to preserve the integrity of the C-P bond .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as medicine and agriculture .

Aplicaciones Científicas De Investigación

(2-Amino-1-hydroxyethyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

Comparación Con Compuestos Similares

Similar Compounds

1-Hydroxy-2-aminoethylphosphonic acid: This compound shares a similar structure but differs in its functional groups and biological activity.

(2-Acetamido-1-hydroxyethyl)phosphonic acid: Another similar compound with distinct chemical properties and applications.

Uniqueness

(2-Amino-1-hydroxyethyl)phosphonic acid is unique due to its specific combination of amino and hydroxyl groups attached to the phosphonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

(2-Amino-1-hydroxyethyl)phosphonic acid (AEP) is a phosphonic acid derivative that exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

AEP is characterized by the presence of an amino group, a hydroxyl group, and a phosphonic acid moiety. Its unique structure allows it to mimic biological phosphates, enabling it to interact with various enzymes and biological pathways.

The primary mechanism of action for AEP involves its ability to act as an enzyme inhibitor. By mimicking phosphates and carboxylates, AEP binds to the active sites of metabolic enzymes, particularly those involved in phosphate metabolism such as phosphatases and kinases. This binding can lead to inhibition of enzyme activity, affecting various biochemical pathways.

Biological Activities

-

Enzyme Inhibition : AEP has been shown to inhibit several key enzymes:

- Acetylcholinesterase (AChE) : AEP derivatives have demonstrated potential as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

- Phosphatases : The compound's structural similarity to phosphate allows it to inhibit phosphatases, which play critical roles in cellular signaling pathways.

- Antimicrobial Activity : Studies have indicated that AEP exhibits antimicrobial properties. It has been explored for its potential in drug design aimed at combating tuberculosis and other bacterial infections .

-

Anticancer Properties : AEP derivatives have shown promise in cancer research:

- Certain aminophosphonates derived from AEP have demonstrated selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .

- Research indicates that these compounds can outperform conventional chemotherapeutic agents like cisplatin in specific contexts .

Table 1: Summary of Biological Activities of AEP Derivatives

| Study | Activity | Cell Line/Organism | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Eng et al., 2018 | Antituberculosis | Mycobacterium tuberculosis | 132 ± 20 | Low toxicity in mammalian cells |

| Cheviet et al., 2020 | Antimalarial | Plasmodium falciparum | Not specified | Effectiveness depends on hydroxyl group |

| Zhang et al., 2020 | Anticancer | HeLa, MCF-7, HCT116 | 9.71 ± 0.47 (HeLa) | Superior activity compared to cisplatin |

| Shaikh et al., 2020 | AChE Inhibition | Various cell lines | Better than standard drugs | Potential for Alzheimer's treatment |

Applications in Medicine and Industry

- Drug Development : AEP is being investigated for its role in developing new enzyme inhibitors and antimicrobial agents. Its ability to inhibit key metabolic enzymes makes it a candidate for therapeutic applications in various diseases.

- Industrial Use : Beyond medicinal applications, AEP is utilized in producing flame retardants and plasticizers due to its chemical stability and reactivity .

Propiedades

IUPAC Name |

(2-amino-1-hydroxyethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTXIBKRJFIBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.